molecular formula C14H16N2O3 B7505460 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione

1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione

Cat. No. B7505460
M. Wt: 260.29 g/mol
InChI Key: DTZTXXMTAFUTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione, also known as MPTP, is a pyrimidine derivative that has been widely studied for its potential applications in scientific research. MPTP is a potent inhibitor of complex I of the mitochondrial electron transport chain, which has led to its use as a tool in studying Parkinson's disease and other neurodegenerative disorders. In

Mechanism of Action

1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione is a potent inhibitor of complex I of the mitochondrial electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation, which can lead to oxidative stress and cell death. The metabolism of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione to MPP+ in the brain also contributes to its neurotoxic effects.
Biochemical and Physiological Effects
1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione has been shown to cause a decrease in ATP production and an increase in ROS generation, leading to oxidative stress and cell death. In the brain, 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione is metabolized to MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, leading to the characteristic symptoms of Parkinson's disease.

Advantages and Limitations for Lab Experiments

The use of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione as a tool in scientific research has several advantages, including its ability to selectively destroy dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. However, there are also limitations to its use, including the fact that it is a potent neurotoxin that can be dangerous if mishandled.

Future Directions

There are several future directions for research involving 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione. One area of interest is the development of new drugs that can selectively target complex I of the mitochondrial electron transport chain, without the neurotoxic effects of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione. Another area of interest is the use of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione as a tool in studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research into the mechanisms of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione-induced neurotoxicity, with the aim of developing new treatments for Parkinson's disease and other neurodegenerative disorders.

Synthesis Methods

The synthesis of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione involves the reaction of 4-methylphenol with ethyl 2-cyanoacetate to form ethyl 2-(4-methylphenoxy)acetate. This intermediate is then reacted with guanidine to form the pyrimidine ring, which is subsequently hydrolyzed to yield 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione. The overall yield of this synthesis is approximately 50%.

Scientific Research Applications

1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione has been widely used as a tool in scientific research, particularly in the study of Parkinson's disease. 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione is metabolized in the brain to form MPP+, a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to the characteristic symptoms of Parkinson's disease. This has led to the use of 1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione as a model for Parkinson's disease in animal studies.

properties

IUPAC Name

1,3-dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10-4-6-12(7-5-10)19-9-11-8-13(17)16(3)14(18)15(11)2/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZTXXMTAFUTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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